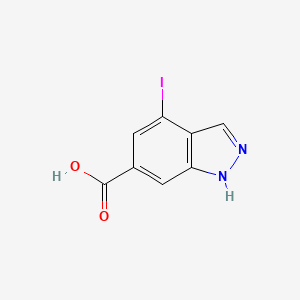

4-Iodo-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality 4-Iodo-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1799412-32-0 |

|---|---|

Molecular Formula |

C8H5IN2O2 |

Molecular Weight |

288.04 g/mol |

IUPAC Name |

4-iodo-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C8H5IN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

KMDFTMZKMGDHDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to 4-Iodo-1H-indazole-6-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, often improving metabolic stability and pharmacokinetic properties.[1] Indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4-Iodo-1H-indazole-6-carboxylic acid . This molecule is of significant interest to researchers and drug development professionals as it incorporates three distinct and strategically important chemical handles on a single, rigid core:

-

The 1H-Indazole Nitrogen: A site for N-alkylation or N-arylation to modulate properties or engage in key interactions with biological targets.

-

The C4-Iodo Group: An ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

-

The C6-Carboxylic Acid: A versatile functional group for forming amides, esters, and other derivatives, often used to enhance solubility or target specific amino acid residues in a protein active site.

While this specific trifunctional building block is not widely cataloged, its synthesis and application can be confidently projected from established chemical principles. This guide provides a comprehensive analysis of its structure, reactivity, proposed synthesis, and profound potential in the development of novel therapeutics.

Core Structure Analysis: Properties and Reactivity

The unique arrangement of functional groups in 4-Iodo-1H-indazole-6-carboxylic acid dictates its chemical behavior and utility as a synthetic intermediate.

Physicochemical Properties

| Property | Estimated Value / Description | Source Analogue(s) |

| CAS Number | Not assigned / documented | N/A |

| Molecular Formula | C₈H₅IN₂O₂ | - |

| Molecular Weight | 288.04 g/mol | - |

| Appearance | Expected to be an off-white to yellow solid | [1][3] |

| Melting Point | >280 °C (Decomposition likely) | [3][5] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols. | General observation for carboxylic acids |

| Acidity (pKa) | ~4-5 (Carboxylic Acid Proton) | General observation for benzoic acids |

Reactivity Profile: A Trifunctional Synthetic Hub

The molecule's power lies in the orthogonal reactivity of its three main functional sites, allowing for sequential and selective modifications.

-

C4-Iodo Group (Cross-Coupling Chemistry): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. Iodoarenes are highly effective substrates for oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many catalytic cycles. This enables a vast array of synthetic transformations to build molecular complexity.[6] Key reactions include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Heck Reaction: Formation of C-C bonds with alkenes.

-

-

C6-Carboxylic Acid (Acyl Chemistry): The carboxylic acid is a classical handle for derivatization. It can be readily converted into an activated species (e.g., an acid chloride or an active ester) and subsequently reacted with nucleophiles. This is particularly valuable for late-stage functionalization in a synthetic sequence. Common transformations include:

-

Amide Bond Formation: Reaction with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) to generate diverse amide libraries.[7]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate.

-

-

Indazole NH Group (Substitution): The nitrogen at the N1 position is nucleophilic and can be substituted, typically via alkylation or arylation. This modification is often used to block the hydrogen-bond donating capability of the NH group or to introduce substituents that can occupy additional pockets within a target protein.[8]

Proposed Synthetic Strategy

A validated synthesis for 4-Iodo-1H-indazole-6-carboxylic acid is not documented in readily accessible literature. However, a robust and logical pathway can be proposed based on the classical Jacobson Indazole Synthesis . This intramolecular cyclization method involves the treatment of an N-nitroso-2-methylacetanilide with an acid.[9]

The proposed workflow begins with the commercially available starting material 4-Amino-2-methylbenzoic acid .

Caption: Proposed synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid.

Proposed Experimental Protocol

This protocol is a hypothetical, field-reasoned procedure based on established methods for analogous transformations.[9][10] It should be optimized and validated experimentally.

Step 1: Regioselective Iodination of 4-Amino-2-methylbenzoic acid

-

Rationale: Direct iodination of the activated aromatic ring is directed ortho to the strongly activating amino group. Sodium bicarbonate is used as a base to neutralize the HI byproduct.

-

Procedure:

-

Suspend 4-Amino-2-methylbenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in methanol.

-

Add a solution of Iodine (I₂) (1.1 eq) in methanol dropwise at room temperature.

-

Stir the mixture for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-Amino-5-iodo-2-methylbenzoic acid .

-

Step 2: Acetylation of 4-Amino-5-iodo-2-methylbenzoic acid

-

Rationale: Protection of the amino group as an acetamide is a prerequisite for the subsequent diazotization and cyclization steps.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in pyridine or acetic acid.

-

Add acetic anhydride (Ac₂O) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash thoroughly with water, and dry to yield 4-Acetamido-5-iodo-2-methylbenzoic acid .

-

Step 3: Intramolecular Diazotization and Cyclization

-

Rationale: The acetamido group is converted to a diazonium salt, which then undergoes an intramolecular cyclization by attacking the ortho methyl group, followed by tautomerization to form the stable indazole ring.

-

Procedure:

-

Suspend the acetylated product from Step 2 (1.0 eq) in acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature and heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture and pour it into water.

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water) or column chromatography to yield 4-Iodo-1H-indazole-6-carboxylic acid .

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole core is a proven hinge-binding motif for many protein kinase inhibitors.[1] The 4-Iodo-1H-indazole-6-carboxylic acid scaffold is exceptionally well-suited for generating focused libraries of kinase inhibitors through parallel synthesis. The C4-iodo position allows for the exploration of deep, often hydrophobic, pockets within the kinase active site, while the C6-carboxylic acid can be derivatized to interact with the solvent-exposed region, improving selectivity and physicochemical properties.

Caption: Diversification strategy for 4-Iodo-1H-indazole-6-carboxylic acid.

General Protocol: Suzuki-Miyaura Cross-Coupling

This is a representative protocol for functionalizing the C4-iodo position.[6]

-

Setup: To a flame-dried reaction vial, add 4-Iodo-1H-indazole-6-carboxylic acid (or its ester derivative) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 9:1).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol: Amide Coupling

This protocol describes the derivatization of the C6-carboxylic acid.[7]

-

Activation: Dissolve 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂. Add a coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Conclusion

4-Iodo-1H-indazole-6-carboxylic acid represents a powerful and versatile, though not commonly available, building block for chemical synthesis. Its trifunctional nature provides an exceptional platform for generating molecular diversity through controlled, sequential reactions. The insights and proposed protocols in this guide offer a strategic framework for researchers in drug discovery to synthesize this scaffold and leverage its full potential in creating novel, high-value compounds, particularly in the pursuit of next-generation kinase inhibitors.

References

-

Swift, E. C., Sales, Z. S., Wu, D., Matviitsuk, A., & Daniel, J. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available at: [Link]

-

Yadav, G., & Singh, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (1976). Process for the preparation of substituted indazoles.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 6-iodo-1H-indazole. Available at: [Link]

-

Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Available at: [Link]

- Google Patents. (2017). Preparation method of indazole and application of indazole in medicine synthesis.

-

Boron Molecular. (n.d.). Buy 1H-Indazole-6-carbonitrile. Available at: [Link]

- Google Patents. (2011). Method of synthesizing 1H-indazole compounds.

-

LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

-

PubChem. (n.d.). 1H-indazole-6-carboxylic acid. Available at: [Link]

-

Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]

-

PubChem. (n.d.). 6-nitro-1H-indazole-4-carboxylic acid. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1H-indazole-6-carboxylic acid | C8H6N2O2 | CID 16227938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indazole-4-carboxylic acid 97 677306-38-6 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid | 1363381-70-7 [sigmaaldrich.com]

- 9. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4-Iodo-1H-indazole-6-carboxylic Acid: IUPAC Nomenclature, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic systems serve as foundational pharmacophores. Among these, 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) has emerged as a highly versatile building block [3]. This technical guide provides an in-depth analysis of its IUPAC nomenclature, structural properties, regioselective synthesis, and critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Structural Elucidation & IUPAC Nomenclature

The structural complexity of indazoles requires strict adherence to standardized nomenclature to ensure reproducibility in chemical literature. The International Union of Pure and Applied Chemistry (IUPAC) provides specific guidelines for fused bicyclic systems [1].

Nomenclature Breakdown

The preferred IUPAC name (PIN) is 4-iodo-1H-indazole-6-carboxylic acid . The logic behind this nomenclature is derived from the following structural rules:

-

The Core Scaffold (1H-Indazole): Indazole is a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring[4]. Because the molecule exhibits annular tautomerism, the position of the hydrogen atom must be specified. The 1H-tautomer (where the proton resides on the nitrogen adjacent to the benzene fusion) is the thermodynamically preferred and standard IUPAC parent structure [1].

-

Numbering System: Numbering begins at the nitrogen atom bearing the proton (N1), proceeds to the second nitrogen (N2), and then to the carbon of the pyrazole ring (C3). The bridgehead carbons are designated C3a and C7a. The benzene ring carbons are numbered C4, C5, C6, and C7 consecutively.

-

Substituent Placement:

-

A heavy halogen (Iodo ) is located at the C4 position.

-

A carboxyl group (carboxylic acid ) is located at the C6 position, serving as the principal functional group that dictates the suffix of the name.

-

Logical construction of the IUPAC nomenclature for the target compound.

Physicochemical Properties

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in subsequent synthetic steps and its pharmacokinetic profile in drug design. The amphoteric nature of the indazole core (capable of both protonation and deprotonation) significantly influences its solubility and reactivity [1].

| Property | Value | Clinical/Synthetic Relevance |

| IUPAC Name | 4-Iodo-1H-indazole-6-carboxylic acid | Standardized identification. |

| CAS Registry Number | 1799412-32-0 | Database tracking [3]. |

| Molecular Formula | C8H5IN2O2 | Stoichiometric calculations. |

| Molecular Weight | 288.04 g/mol | High MW due to the iodine atom. |

| Core pKa (Cation) | ~1.04 | Relevant for acidic extractions [1]. |

| Core pKa (Anion) | ~13.86 | Relevant for basic extractions/N-alkylation [1]. |

Regioselective Synthetic Methodology

Causality in Synthetic Design

A common pitfall in indazole chemistry is attempting late-stage electrophilic aromatic substitution (e.g., direct iodination of 1H-indazole-6-carboxylic acid). Direct halogenation of the indazole core overwhelmingly favors the highly nucleophilic C3 position. Therefore, to achieve substitution at the C4 position, de novo ring construction from a pre-functionalized benzene derivative is required [5].

Self-Validating Experimental Protocol

The following protocol outlines a robust Jacobson-style indazole synthesis via the diazotization of a pre-functionalized o-toluidine derivative (e.g., 4-iodo-3-methyl-5-aminobenzoic acid).

Step 1: Diazotization

-

Charge: Suspend 1.0 eq of 4-iodo-3-methyl-5-aminobenzoic acid in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio).

-

Chill: Cool the reaction vessel to 0–5 °C using an ice-brine bath. Causality: Strict temperature control is mandatory to prevent the premature thermal degradation of the highly unstable diazonium intermediate into a phenol.

-

React: Add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 0 °C.

-

Validation: Perform a starch-iodide paper test. A rapid blue-black color change confirms the presence of excess nitrous acid, ensuring complete diazotization.

Step 2: Intramolecular Cyclization

-

React: Allow the reaction mixture to warm to room temperature, then heat to 60 °C for 4 hours. Causality: Thermal energy drives the intramolecular cyclization of the diazonium salt with the adjacent methyl group, forming the pyrazole ring.

-

Quench & Isolate: Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate via vacuum filtration.

-

Validation: Analyze the crude product via LC-MS. The presence of a dominant peak at m/z 289 [M+H]+ confirms the successful formation of 4-Iodo-1H-indazole-6-carboxylic acid.

Step-by-step synthetic workflow emphasizing de novo ring construction.

Applications in Drug Development

4-Iodo-1H-indazole-6-carboxylic acid is not an end-product; it is a highly engineered starting material used to synthesize complex active pharmaceutical ingredients (APIs).

The Indazole Core as a Purine Bioisostere

The 1H-indazole core is a well-established bioisostere of the purine ring found in ATP. Because kinases function by binding ATP to phosphorylate their substrates, indazole derivatives are exceptionally potent ATP-competitive hinge binders [4]. They form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Functional Group Utility

-

The C6-Carboxylic Acid: Acts as an essential vector for amide coupling. Medicinal chemists frequently react this moiety with various aliphatic or cyclic amines to tune the molecule's solubility, lipophilicity (LogP), and target residence time.

-

The C4-Iodine: Iodine is a heavy, polarizable halogen. It can participate in orthogonal "halogen bonding" with the protein target. More commonly, it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce bulky aryl or heteroaryl groups that project into the kinase's allosteric specificity pockets [5].

Mechanism of action for indazole-based kinase inhibitors in oncology.

References

-

Title: Indazole - Wikipedia (Citing IUPAC Recommendations 2013 & pKa data) Source: Wikipedia URL: [Link]

-

Title: 1H-Indazole - Substance Details - SRS Source: US Environmental Protection Agency (EPA) URL: [Link]

-

Title: Structure of 1H- and 2H-indazoles Source: ResearchGate URL: [Link]

- Title: US Patent Application Publication US 2010/0324070 A1 (Indazole Synthesis)

physical and chemical properties of 4-Iodo-1H-indazole-6-carboxylic acid

An In-depth Technical Guide to 4-Iodo-1H-indazole-6-carboxylic acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. We will explore its predicted physicochemical properties, characteristic chemical reactivity, plausible synthetic routes, and its potential as a privileged scaffold in the development of novel therapeutics. This guide is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Privileged Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique bicyclic structure, featuring both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), allows it to form critical interactions with biological targets, most notably the hinge region of protein kinases. This has led to the successful development of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for cancer therapy.

4-Iodo-1H-indazole-6-carboxylic acid is a strategically functionalized derivative designed for maximum utility in synthetic and medicinal chemistry. It incorporates three key features:

-

The 1H-Indazole Core: Provides the foundational bioisostere for interacting with protein targets.

-

A Carboxylic Acid at C6: A versatile functional group that can act as a hydrogen bond donor/acceptor or be converted into esters, amides, and other functionalities to modulate solubility and target engagement.

-

An Iodine Atom at C4: A crucial synthetic handle for late-stage molecular diversification via metal-catalyzed cross-coupling reactions.

This combination makes the molecule a powerful starting point for building libraries of complex derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

| Property | Value / Prediction | Source / Basis |

| IUPAC Name | 4-Iodo-1H-indazole-6-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₈H₅IN₂O₂ | Calculated |

| Molecular Weight | 288.04 g/mol | Calculated |

| CAS Number | Not Assigned | Literature Search |

| Appearance | Predicted: White to pale yellow/brown solid | Analogy to similar compounds[3][5] |

| Melting Point | Predicted: >300 °C | The parent compound, 1H-Indazole-6-carboxylic acid, has a melting point of 302-307 °C[2][4]. The heavy iodo-substituent is expected to maintain a high melting point. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | Based on the polar carboxylic acid group and the properties of fluoro-analogues[5]. |

Chemical Structure

Caption: 2D Structure of 4-Iodo-1H-indazole-6-carboxylic acid.

Chemical Reactivity and Synthetic Utility

The true value of 4-Iodo-1H-indazole-6-carboxylic acid lies in its versatile reactivity, which allows for extensive chemical modification at three distinct points on the molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C6 position is a classical functional group that can undergo a range of well-established transformations[5].

-

Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄ in MeOH) yields the corresponding esters, which can be useful for improving cell permeability or for use as protecting groups.

-

Amidation: Activation with coupling agents (e.g., HATU, HOBt) followed by reaction with primary or secondary amines produces a diverse array of amides. This is a primary strategy for exploring SAR in drug discovery programs.

Reactions at the Indazole Nitrogen (N1)

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be alkylated or acylated.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) allows for the introduction of various substituents at the N1 position, which can profoundly impact biological activity and physicochemical properties.

Reactions of the C4-Iodo Substituent

The iodine atom at the C4 position is the molecule's most powerful feature for late-stage functionalization. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds[6].

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

Caption: Key reactivity pathways of 4-Iodo-1H-indazole-6-carboxylic acid.

Proposed Synthetic Pathway

The synthesis of polysubstituted indazoles requires careful strategic planning to control regioselectivity[7]. A plausible and robust synthetic route to 4-Iodo-1H-indazole-6-carboxylic acid can be conceptualized starting from a commercially available substituted toluene. The following multi-step protocol is proposed based on well-established organic chemistry transformations.

Experimental Protocol: A Plausible Synthesis

Step 1: Nitration of 2-Iodo-4-methylaniline

-

Reactants: 2-Iodo-4-methylaniline, Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃).

-

Procedure: Dissolve 2-Iodo-4-methylaniline in concentrated H₂SO₄ at 0 °C. Add a solution of HNO₃ in H₂SO₄ dropwise, maintaining the temperature below 5 °C. Stir for 2-4 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-iodo-4-methyl-5-nitroaniline, is collected by filtration, washed with cold water until neutral, and dried. Causality: The amino group is a strong ortho-, para-director. To achieve nitration ortho to the amino group and meta to the iodine, a strong acidic condition is used to protonate the amine, making it a meta-director, thus directing the incoming nitro group to the desired position.

Step 2: Diazotization and Intramolecular Cyclization

-

Reactants: 2-iodo-4-methyl-5-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

-

Procedure: Suspend the nitroaniline from Step 1 in aqueous HCl at 0 °C. Add a solution of NaNO₂ in water dropwise. The reaction mixture is stirred at 0-5 °C for 1 hour to form the diazonium salt.

-

Workup: The diazonium salt solution is then gently warmed to promote intramolecular cyclization, forming 4-Iodo-6-methyl-5-nitro-1H-indazole. The product precipitates and is collected by filtration. Causality: This is a classic reaction for forming the indazole ring from an ortho-substituted aniline. The diazonium salt is highly reactive and cyclizes to form the pyrazole ring fused to the benzene ring.

Step 3: Reduction of the Nitro Group

-

Reactants: 4-Iodo-6-methyl-5-nitro-1H-indazole, Iron (Fe) powder or Tin(II) Chloride (SnCl₂), HCl.

-

Procedure: Reflux the nitro-indazole from Step 2 with Fe powder in a mixture of ethanol and aqueous HCl for several hours until the reaction is complete (monitored by TLC).

-

Workup: Filter the hot reaction mixture to remove iron salts. Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product, 5-Amino-4-iodo-6-methyl-1H-indazole, with an organic solvent like ethyl acetate.

Step 4: Deamination (Diazotization and Reduction)

-

Reactants: 5-Amino-4-iodo-6-methyl-1H-indazole, NaNO₂, H₂SO₄, Hypophosphorous Acid (H₃PO₂).

-

Procedure: Diazotize the amino-indazole from Step 3 at 0 °C as described previously. Add the resulting diazonium salt solution to pre-chilled H₃PO₂.

-

Workup: Allow the reaction to slowly warm to room temperature. The product, 4-Iodo-6-methyl-1H-indazole, is extracted with an organic solvent. Causality: This Sandmeyer-type reaction is a standard method for removing an amino group from an aromatic ring.

Step 5: Oxidation of the Methyl Group

-

Reactants: 4-Iodo-6-methyl-1H-indazole, Potassium Permanganate (KMnO₄).

-

Procedure: Heat the methyl-indazole from Step 4 under reflux in an aqueous solution of KMnO₄. The reaction progress is monitored by the disappearance of the purple permanganate color.

-

Workup: After completion, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with HCl to precipitate the final product, 4-Iodo-1H-indazole-6-carboxylic acid. The product is collected by filtration, washed with water, and dried.

Caption: Proposed multi-step synthesis of 4-Iodo-1H-indazole-6-carboxylic acid.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Iodo-1H-indazole-6-carboxylic acid. However, based on the GHS hazard statements for the structurally similar compound 6-iodo-1H-indazole, the following hazards should be assumed[8]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Iodo-1H-indazole-6-carboxylic acid is a high-value chemical building block with significant potential for drug discovery and synthetic chemistry. Its trifunctional nature—a biologically relevant core, a versatile carboxylic acid, and a synthetically crucial iodo group—provides chemists with a powerful platform for creating novel and diverse molecular architectures. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for understanding its properties, reactivity, and synthesis. Researchers employing this molecule will be well-positioned to accelerate their discovery programs, particularly in the competitive field of kinase inhibitor development.

References

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Retrieved from [Link]

-

Arborpharm. (n.d.). Cas No. 704-91-6 1H-indazole-6-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2023, November 22). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Retrieved from [Link]

-

PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 1H-Indazole-6-carbonitrile. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

-

Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

- 1. 1H-Indazole-6-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. thomassci.com [thomassci.com]

- 5. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure of 4-Iodo-1H-indazole-6-carboxylic acid

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 4-Iodo-1H-indazole-6-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides unequivocal proof of chemical identity and offers profound insights into intermolecular interactions that govern biological activity and material properties. As of the latest literature review, a solved crystal structure for 4-Iodo-1H-indazole-6-carboxylic acid has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary steps to produce, crystallize, and structurally characterize this compound. It is designed to be a self-validating system, where the rationale behind each methodological choice is explained to ensure both reproducibility and a deep understanding of the process.

Part 1: Synthesis and Purification of Crystallography-Grade Material

The prerequisite for any successful crystallographic study is the availability of highly pure material. Impurities can inhibit crystal nucleation and growth, leading to failed experiments. The synthesis of 4-Iodo-1H-indazole-6-carboxylic acid is achievable through established organic chemistry transformations.

Proposed Synthetic Pathway

A plausible and efficient route begins with the commercially available 4-amino-3-methylbenzoic acid. The synthesis involves a three-step process: diazotization followed by iodination, and subsequent cyclization to form the indazole ring system.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for analogous compounds.

-

Diazotization & Iodination:

-

To a stirred solution of 4-amino-3-methylbenzoic acid in an aqueous solution of sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

-

Cyclization to Indazole:

-

Purification:

-

The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve a purity of >99%, as confirmed by HPLC and NMR spectroscopy. The removal of even minor impurities is critical for successful crystallization.

-

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of 4-Iodo-1H-indazole-6-carboxylic acid.

Part 2: Single Crystal Growth Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3][4] It is an empirical process that requires screening multiple conditions. The ideal crystal should be well-formed, transparent, and free of defects, typically between 30 and 300 microns in size.[5][6]

Principles of Crystallization

Crystallization from a solution occurs when the concentration of the solute exceeds its solubility limit, creating a supersaturated state. From this state, molecules can self-assemble into a highly ordered, three-dimensional lattice. The process is a delicate balance between thermodynamics and kinetics, influenced by factors such as solvent, temperature, and concentration.

Experimental Protocol: Crystallization Screening

A high-throughput screening approach is recommended to explore a wide range of crystallization space with a minimal amount of material.[3]

-

Solvent Selection: Prepare saturated or near-saturated stock solutions of the purified compound in a variety of solvents. The choice of solvent is critical and should cover a range of polarities.

-

Crystallization Techniques: Employ several common techniques in parallel:

-

Slow Evaporation: Distribute the stock solutions into small vials or a multi-well plate. Cover the vials with a cap that has a small pinhole to allow for slow solvent evaporation over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a small drop of the compound's solution on a siliconized cover slip (hanging drop) or on a post within a well (sitting drop). The well contains a larger volume of a "precipitant" solvent in which the compound is less soluble. The system is sealed, and vapor from the precipitant slowly diffuses into the drop, gradually increasing the compound's concentration and inducing crystallization.

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature, reducing the solubility of the compound and promoting crystal growth.

-

-

Condition Monitoring: Regularly inspect the experiments under a microscope for the formation of single crystals.

Data Presentation: Crystallization Screening Table

| Tray ID | Well | Solvent System (Solute:Precipitant) | Method | Temperature (°C) | Observations |

| C-001 | A1 | Dichloromethane | Slow Evaporation | 20 | Amorphous Precipitate |

| C-001 | A2 | Acetone | Slow Evaporation | 20 | No Crystals |

| C-001 | B1 | Methanol:Water | Vapor Diffusion | 20 | Microcrystals |

| C-001 | B2 | Acetonitrile:Toluene | Vapor Diffusion | 20 | Oily Phase |

| C-002 | A1 | Tetrahydrofuran | Slow Cooling (40->4) | 4 | Needles, potential for diffraction |

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using SCXRD.[5][7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[5]

The SCXRD Workflow

The process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

Sources

- 1. Indazole synthesis [organic-chemistry.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Commercial Availability and Synthetic Utility of 4-Iodo-1H-indazole-6-carboxylic acid: A Technical Guide

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for the purine ring of ATP in the design of potent kinase inhibitors[1]. Within this chemical space, 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0) has emerged as a highly versatile, bifunctional building block. The C6-carboxylic acid provides a reliable vector for solvent-exposed regions in protein binding pockets or PROTAC linker attachments, while the C4-iodo group serves as a highly reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its commercial availability, retrosynthetic logic, and field-proven protocols for its downstream functionalization.

Chemical Identity & Commercial Landscape

The commercial availability of highly functionalized indazoles has historically been a bottleneck in drug discovery. Today, 4-Iodo-1H-indazole-6-carboxylic acid is accessible through specialized chemical vendors, enabling rapid library generation without the need for de novo synthesis[2][3].

Below is a consolidated physicochemical and commercial profile:

| Property / Metric | Value / Details |

| Chemical Name | 4-Iodo-1H-indazole-6-carboxylic acid |

| CAS Registry Number | 1799412-32-0 |

| Molecular Formula | C8H5IN2O2 |

| Molecular Weight | 288.04 g/mol |

| Commercial Suppliers | BLD Pharm (BD297292), ChemicalBook network |

| Typical Purity | ≥95% (HPLC/NMR) |

| Physical State | Solid powder |

| Storage Conditions | Room temperature, desiccated, protect from light |

Retrosynthetic Analysis & De Novo Synthesis

For researchers requiring multi-gram scale-up beyond commercial catalog quantities, understanding the de novo synthesis of the indazole core is critical. The synthesis of 1H-indazoles typically relies on the construction of the pyrazole ring from an ortho-substituted aniline or benzaldehyde derivative[4].

Retrosynthetic pathways for 4-Iodo-1H-indazole-6-carboxylic acid.

Protocol 1: De Novo Synthesis via Jacobson Cyclization

This protocol describes the conversion of 3-amino-5-iodo-4-methylbenzoic acid to the indazole core via a modified Jacobson cyclization.

Step-by-Step Methodology:

-

Diazotization: Suspend 3-amino-5-iodo-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0 °C using an ice-salt bath. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Cyclization: Stir the resulting diazonium salt solution at 0 °C for 1 hour. Slowly add a saturated aqueous solution of sodium acetate (NaOAc) to adjust the pH to ~5.5. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the crude indazole.

Expertise & Causality: Strict temperature control (<5 °C) during diazotization is non-negotiable; elevated temperatures lead to the decomposition of the diazonium salt into a phenol via the loss of N2. The addition of NaOAc serves as a buffer to increase the nucleophilicity of the adjacent methyl group via tautomerization, driving the concerted intramolecular cyclization. Self-Validating System: The reaction progress can be visually validated. The initial aniline suspension will clarify as the soluble diazonium salt forms. Upon pH adjustment and cyclization, the indazole product will precipitate out of the aqueous media. LC-MS analysis of the precipitate should confirm the disappearance of the starting material and the presence of the [M+H]+ = 289 peak.

Divergent Functionalization in Drug Discovery

The true value of 4-Iodo-1H-indazole-6-carboxylic acid lies in its orthogonality. The C4-iodide is highly reactive toward oxidative addition by Pd(0) species, while the C6-carboxylic acid can be independently activated for amide coupling[1].

Divergent functionalization of the C4-iodo and C6-carboxy handles.

Protocol 2: Regioselective C4 Suzuki-Miyaura Cross-Coupling

This protocol outlines the arylation of the C4 position while leaving the C6 carboxylic acid intact.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1H-indazole-6-carboxylic acid (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 3.0 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of argon. Seal the flask and heat to 90 °C for 4-6 hours.

-

Workup: Cool to room temperature, acidify with 1M HCl to pH ~3 (to protonate the C6-carboxylic acid), and extract with ethyl acetate. Pass the organic layer through a pad of Celite and a palladium scavenger (e.g., SiliaMetS Thiol) to remove metal residues.

Expertise & Causality: The choice of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing competitive protodeiodination (a common side reaction with electron-rich indazoles). K2CO3 is chosen over stronger bases (like KOtBu) to prevent unwanted deprotonation of the indazole N1 position, which could lead to N-arylation. Self-Validating System: The protocol is self-validating through colorimetric and mass-based IPCs (In-Process Controls). The active Pd(dppf)Cl2 catalyst imparts a distinct red/orange hue to the solution. If the solution turns black, it indicates catalyst decomposition into inactive Pd(0) nanoparticles, prompting immediate troubleshooting of the degassing procedure. Successful coupling is confirmed by an LC-MS mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (via PMC / National Library of Medicine) URL:[Link]

-

Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review Source: Taylor & Francis Online URL:[Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1086391-11-8|3-Iodo-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1H-Indazole-6-carboxylic acid, 4-iodo- | 1799412-32-0 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

stability and storage conditions for 4-Iodo-1H-indazole-6-carboxylic acid

An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-1H-indazole-6-carboxylic acid

Executive Summary

In modern pharmaceutical development and medicinal chemistry, halogenated indazoles serve as critical building blocks for kinase inhibitors and complex heterocyclic APIs. However, managing the stability of 4-Iodo-1H-indazole-6-carboxylic acid (CAS: 1799412-32-0)[1] requires a rigorous understanding of its distinct structural vulnerabilities. As an application scientist overseeing API stability programs, I have observed that compound degradation is rarely a random event; it is a predictable kinetic process driven by specific structural liabilities.

This whitepaper dissects the physicochemical profile of 4-Iodo-1H-indazole-6-carboxylic acid, explains the causality behind its degradation pathways, and establishes self-validating protocols for stability testing and storage.

Physicochemical Profiling and Structural Liabilities

To design an effective storage protocol, we must first analyze the molecule's structural components and their inherent thermodynamic properties. 4-Iodo-1H-indazole-6-carboxylic acid (Molecular Weight: 288.04 g/mol )[1] contains three highly reactive moieties, each presenting a unique degradation vector:

-

The Indazole Core (Tautomerism and Oxidation): Indazole exists in tautomeric forms (1H, 2H, and 3H). Thermodynamic and photophysical studies demonstrate that the 1H-indazole tautomer is more stable than the 2H-form by approximately 2.3 kcal/mol[2], making it the predominant species[3]. However, the electron-rich nature of the bicyclic nitrogen heterocycle makes it highly susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under oxidative stress[4],[5].

-

The C-I Bond at Position 4 (Photolysis): The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule. Excitation into the nI→σC−I∗ transition band (typically <300 nm) results in rapid homolytic cleavage of the C-I bond[6]. This photolytic cleavage yields highly reactive dehalogenated radicals[7].

-

The Carboxylic Acid at Position 6 (Thermal): While generally stable at room temperature, carboxylic acids on electron-rich aromatic rings can undergo decarboxylation when subjected to elevated thermal stress.

Caption: Mechanistic degradation pathways of 4-Iodo-1H-indazole-6-carboxylic acid under stress.

Causality-Driven Storage Conditions

Standard chemical supplier guidelines often state "Keep in dark place, inert atmosphere, 2-8°C"[8]. However, understanding why these conditions are mandated is critical for preventing catastrophic batch failures during drug development.

-

Temperature Control (2-8°C): Refrigeration is required not because the compound is acutely volatile, but to lower the kinetic energy available for thermal decarboxylation and to slow down ambient oxidative reactions. For long-term archival storage (>6 months), -20°C is highly recommended to essentially arrest kinetic degradation.

-

Inert Atmosphere (Argon/Nitrogen): The indazole ring's susceptibility to oxidation necessitates the displacement of ambient oxygen[5]. Argon is preferred over Nitrogen for long-term storage because it is denser than air and settles over the solid powder, providing a superior protective blanket against reactive oxygen species (ROS).

-

Light Protection (Actinic/UV Avoidance): Because the C-I bond undergoes homolytic cleavage upon UV exposure[7],[9], the compound must be stored in amber glass vials. Clear glass transmits sufficient UV/Vis radiation to initiate radical formation, which can trigger a cascading degradation of the bulk powder.

Quantitative Stability Profile Summary

| Parameter | Specification / Threshold | Preventative Strategy |

| CAS Registry Number | 1799412-32-0[1] | N/A |

| Molecular Weight | 288.04 g/mol [1] | N/A |

| Thermodynamic Stability | 1H-tautomer favored by ~2.3 kcal/mol[2] | N/A |

| Short-Term Storage Temp | 2°C to 8°C[8] | Refrigeration |

| Long-Term Storage Temp | -20°C | Deep Freeze |

| Photolytic Threshold | Excitation < 300 nm[7] | Amber glass / Dark storage |

| Oxidative Liability | Ambient O₂ / ROS[5] | Argon or N₂ backfill |

Experimental Protocols for Forced Degradation

To validate the stability of 4-Iodo-1H-indazole-6-carboxylic acid batches, rigorous forced degradation studies aligned with ICH Q1A/Q1B guidelines must be executed. The following protocols are designed as self-validating systems —meaning built-in controls automatically rule out false positives.

Protocol A: Self-Validating Photolytic Stress Testing

Causality: This assay isolates photolytic C-I bond cleavage from ambient thermal degradation.

-

Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL[5].

-

Aliquotting: Divide the stock equally into two identical quartz cuvettes (Cuvette A and Cuvette B).

-

Control Implementation: Wrap Cuvette B entirely in aluminum foil. This acts as the dark control[5].

-

Exposure: Subject both cuvettes to a calibrated UV light source, ensuring an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/m²[5].

-

Analysis: Analyze both samples via LC-MS with a photodiode array (PDA) detector[5].

-

Validation Check: If Cuvette A exhibits a mass shift of -126 Da (loss of Iodine) while Cuvette B remains intact, the degradation is definitively photolytic, validating the assay's specificity.

-

Protocol B: Oxidative Stress Testing

Causality: This assay forces the formation of indazole N-oxides to identify the compound's oxidative degradation fingerprint.

-

Preparation: Mix 1 mL of the 1.0 mg/mL stock solution with 1 mL of 3% H2O2 [5].

-

Incubation: Store the mixture at room temperature for 24 hours. Crucial: The reaction must be strictly protected from light to prevent cross-vector photolytic degradation[5].

-

Quenching: Neutralize residual peroxide before LC-MS injection to prevent oxidative damage to the chromatography column.

-

Analysis: Evaluate the chromatogram for +16 Da mass shifts, which are highly indicative of indazole N-oxide formation.

Caption: Forced degradation workflow for assessing API stability profiles.

Conclusion

The successful handling of 4-Iodo-1H-indazole-6-carboxylic acid relies on respecting its inherent chemical liabilities. The C-I bond dictates a strict requirement for light protection, while the indazole core demands an oxygen-free environment. By adhering to a storage regimen of 2-8°C under an inert argon atmosphere in amber glassware, researchers can effectively suppress the kinetic pathways of degradation, ensuring high-fidelity results in downstream synthetic and biological applications.

Sources

- 1. 1H-Indazole-6-carboxylic acid, 4-iodo- | 1799412-32-0 [m.chemicalbook.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. 885518-82-1|Methyl 3-iodo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Comprehensive Synthesis Protocol for 4-Iodo-1H-indazole-6-carboxylic Acid

Introduction and Strategic Overview

The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and purinoreceptor (e.g., P2X3, P2X2/3) antagonists[1]. Specifically, 4-Iodo-1H-indazole-6-carboxylic acid serves as a highly versatile bifunctional building block. The C4-iodo group provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C6-carboxylic acid enables rapid amide coupling for library generation.

This application note details a robust, five-step synthetic route starting from commercially available 4-methyl-3-nitrobenzoic acid[1]. The sequence leverages a modified Jacobson indazole synthesis[2], utilizing an intramolecular diazotization-cyclization strategy that is both scalable and highly regioselective.

Caption: Synthetic workflow for 4-Iodo-1H-indazole-6-carboxylic acid from 4-methyl-3-nitrobenzoic acid.

Mechanistic Rationale & Causality

To ensure a self-validating and reproducible workflow, it is critical to understand the chemical causality behind the selected reagents and conditions:

-

Electrophilic Aromatic Iodination : Fuming sulfuric acid is used to oxidize and activate molecular iodine ( I2 ) into the highly electrophilic iodonium ion ( I+ ). The existing nitro and carboxylic acid groups are meta-directing deactivators, while the methyl group is an ortho/para-directing activator. This synergistic directing effect forces the iodine exclusively into the 5-position (ortho to the methyl, meta to the nitro/carboxyl)[3].

-

Esterification : Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (such as zwitterion formation or decarboxylation) during the subsequent reduction and cyclization steps. It also significantly improves the intermediate's solubility in organic solvents[3].

-

Selective Nitro Reduction : Tin(II) chloride ( SnCl2 ) in methanol is chosen over catalytic hydrogenation (e.g., Pd/C with H2 ). Catalytic hydrogenation carries a severe risk of hydrodehalogenation, which would cleave the newly installed C-I bond. SnCl2 selectively reduces the nitro group to an aniline while preserving the aryl iodide[3].

-

Modified Jacobson Cyclization : This is the pivotal ring-forming step. Treating the o-methylaniline derivative with isoamyl nitrite in acetic acid generates a diazonium salt[1]. The adjacent methyl group undergoes tautomerization/deprotonation, allowing the carbon to attack the electrophilic diazonium nitrogen, thereby closing the 1H-indazole ring[2]. Using alkyl nitrites in organic solvents avoids the harsh aqueous conditions of traditional NaNO2/HCl methods, preventing diazonium hydrolysis and improving yields[4].

Caption: Mechanistic pathway of the diazotization-driven cyclization to form the 1H-indazole core.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the critical steps of the synthesis based on established patent literature[1][3].

| Step | Transformation | Reagents (Equivalents) | Solvent / Temp | Expected Yield | IPC / Validation |

| 1 | Iodination | SM (1.0 eq), I2 (1.4 eq) | Fuming H2SO4 / 85 °C | ~95% | LC-MS: Product mass |

| 2 | Esterification | Int 1 (1.0 eq), MeI (1.5 eq), K2CO3 (2.0 eq) | Acetone / RT | >90% | TLC: Disappearance of baseline SM |

| 3 | Reduction | Int 2 (1.0 eq), SnCl2 (4.0 eq) | MeOH / Reflux | >85% | Color change (yellow to pale); LC-MS |

| 4 | Cyclization | Int 3 (1.0 eq), Isoamyl nitrite (1.1 eq) | Acetic Acid / RT | ~91% | LC-MS: MS (M+H) = 303 |

| 5 | Saponification | Int 4 (1.0 eq), LiOH (3.0 eq) | THF/Water / RT | >90% | LC-MS: MS (M+H) = 289 |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methyl-5-nitrobenzoic acid

-

Reaction Setup : To a reaction vessel containing fuming sulfuric acid (35 mL), carefully add iodine (19.6 g, 77.3 mmol)[3].

-

Addition : Slowly add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) to the mixture[3].

-

Heating : Stir the dark mixture at 85 °C overnight[3].

-

Quench & Workup : Cool the reaction to room temperature and carefully pour it over crushed ice. Expert Insight: Partition the mixture between ethyl acetate and aqueous sodium bisulfite ( NaHSO3 ). The bisulfite is critical as it reduces unreacted, corrosive iodine ( I2 ) to water-soluble iodide ( I− ), preventing product contamination.

-

Isolation : Separate the organic layer, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to afford the product (approx. 16.06 g, 95% yield)[3].

Step 2: Synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate

-

Reaction Setup : Dissolve 3-iodo-4-methyl-5-nitrobenzoic acid (16.06 g, 52.3 mmol) in acetone (300 mL)[3].

-

Alkylation : Add anhydrous potassium carbonate ( K2CO3 , 14.46 g, 104.6 mmol) followed by methyl iodide ( MeI , 4.88 mL, 78.4 mmol)[3].

-

Stirring : Stir the suspension at room temperature (or gentle reflux) until TLC indicates complete consumption of the starting material.

-

Workup : Filter off the inorganic salts, concentrate the filtrate, and partition between dichloromethane (DCM) and water. Dry the organic phase and evaporate to yield the methyl ester.

Step 3: Synthesis of Methyl 3-amino-5-iodo-4-methylbenzoate

-

Reaction Setup : Dissolve the nitro ester from Step 2 in methanol.

-

Reduction : Add Tin(II) chloride dihydrate ( SnCl2⋅2H2O , ~4 equivalents).

-

Heating : Heat the mixture to reflux for 2-4 hours.

-

Workup : Expert Insight: SnCl2 reductions generate gelatinous tin oxides upon basic workup, which cause severe emulsions. To mitigate this, concentrate the methanol, dilute with ethyl acetate, and basify with saturated aqueous NaHCO3 or 1N NaOH . Filter the resulting biphasic mixture through a pad of Celite to remove tin salts before separating the organic layer. Dry and concentrate to afford the aniline intermediate[3].

Step 4: Synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate

-

Reaction Setup : To a solution of methyl 3-amino-5-iodo-4-methylbenzoate (1.22 g, 4.21 mmol) in glacial acetic acid (20 mL), add isoamyl nitrite (0.675 mL, 4.63 mmol) dropwise at room temperature[1]. (Note: Some literature may contain typographical errors referring to "isoamyl nitrate"[1], but the active nitrosating agent required for diazotization is isoamyl nitrite).

-

Cyclization : Stir the mixture at room temperature for 30 minutes. The reaction proceeds rapidly via the diazonium intermediate[1].

-

Workup : Concentrate the mixture under reduced pressure to remove acetic acid. Partition the residue between DCM and saturated aqueous NaHCO3 to neutralize residual acid[1].

-

Purification : Separate the organic layer, dry over MgSO4 , filter, and concentrate. Purify via silica gel column chromatography to yield methyl 4-iodo-1H-indazole-6-carboxylate (1.15 g, 91% yield). Validation : LC-MS should confirm the target mass MS (M+H) = 303[1].

Step 5: Saponification to 4-Iodo-1H-indazole-6-carboxylic acid

-

Reaction Setup : Dissolve methyl 4-iodo-1H-indazole-6-carboxylate in a 2:1:1 mixture of THF, methanol, and water.

-

Hydrolysis : Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 3.0 equivalents). Stir at room temperature until LC-MS shows complete disappearance of the ester (M+H = 303) and appearance of the acid (M+H = 289).

-

Isolation : Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water and acidify with 1N HCl to pH ~3-4. The target 4-iodo-1H-indazole-6-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

-

[1] Dillon, M. P., Krauss, N. E., et al. (2010). Indole, indazole and benzimidazole arylamides as P2X3 and P2X2/3 antagonists. US Patent Application Publication No. US 2010/0324070 A1. Google Patents. Available at:

-

[3] Dillon, M. P., Krauss, N. E., et al. (2010). US 2010/0324070 A1 - Detailed Preparation 3. Google Patents. Available at:

-

[2] BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Available at:

-

[4] Thieme-Connect. Product Class 2: 1H- and 2H-Indazoles. Available at:

Sources

Application Note: High-Efficiency Iodination Methods for 1H-Indazole-6-Carboxylic Acid

Introduction & Strategic Importance

1H-indazole-6-carboxylic acid is a privileged scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Functionalizing the C3 position with an iodine atom yields 3-iodo-1H-indazole-6-carboxylic acid , a highly versatile intermediate. This molecule possesses orthogonal reactivity: the C3-iodide serves as a robust handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the C6-carboxylic acid can independently undergo amidation or esterification to build molecular complexity[2].

Mechanistic Causality: Why C3?

The regioselective iodination at the C3 position is driven by the intrinsic electronic properties of the indazole bicyclic system. Under basic conditions (e.g., using Potassium Hydroxide, KOH), the relatively acidic N1 proton is removed, generating an indazole anion. This deprotonation significantly increases the electron density of the pyrazole ring via resonance. Consequently, the C3 carbon becomes highly nucleophilic, facilitating a rapid Electrophilic Aromatic Substitution ( SEAr ) when exposed to an electrophilic iodine source like I2 or N-Iodosuccinimide (NIS)[1].

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical; it fully solubilizes the organic substrate and the inorganic base while leaving the nucleophilic anion unsolvated and highly reactive.

Experimental Workflows & Logical Relationships

Iodination pathway and orthogonal functionalization of 1H-indazole-6-carboxylic acid.

Experimental Protocols

Protocol A: Base-Mediated Iodination using I2 /KOH (Scalable Standard)

This method is the industry standard for scale-up due to the low cost of reagents and straightforward isolation via precipitation[3].

Reagents:

-

1H-indazole-6-carboxylic acid: 1.0 eq

-

Potassium Hydroxide (KOH, finely crushed): 3.0 - 4.0 eq

-

Iodine ( I2 ): 1.5 - 2.0 eq

-

Solvent: Anhydrous DMF

-

Quench: Saturated aqueous Sodium Thiosulfate ( Na2S2O3 )

-

Acidification: 1M or 2M HCl

Step-by-Step Procedure:

-

Deprotonation: Charge a clean, dry round-bottom flask with 1H-indazole-6-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate). Add crushed KOH (4.0 eq) to the solution. Stir the suspension at 25 °C for 30–45 minutes.

-

Causality Insight: Adequate time must be given to ensure complete deprotonation to the highly nucleophilic anionic state.

-

-

Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add I2 (2.0 eq) portion-wise to control the mild exotherm.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3 to 12 hours[3].

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will disappear, and the product will present a distinct [M+H]+ peak at m/z 288.9.

-

Quenching: Pour the dark reaction mixture into a vigorously stirred solution of saturated aqueous Na2S2O3 .

-

Causality Insight: The thiosulfate reduces unreacted electrophilic I2 to water-soluble iodide ( I− ). A successful quench is visually validated when the dark brown/purple color of iodine completely dissipates, leaving a pale yellow or colorless solution.

-

-

Isolation: Slowly add 2M HCl to the aqueous mixture until the pH reaches 3–4. The product, 3-iodo-1H-indazole-6-carboxylic acid, will precipitate as a solid.

-

Filtration: Collect the solid via vacuum filtration, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under high vacuum.

Protocol B: Mild Iodination using N-Iodosuccinimide (NIS)

For substrates with base-sensitive functional groups (e.g., if the carboxylic acid is protected as an ester that might hydrolyze under KOH), NIS provides a milder, neutral-to-slightly-acidic alternative[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 - 1.5 eq) in one portion.

-

Heating: Heat the reaction mixture to 80 °C for 2–4 hours[4].

-

Workup: Cool to room temperature, quench with aqueous Na2S2O3 , and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational metrics of both methods.

| Parameter | Protocol A ( I2 / KOH) | Protocol B (NIS / Heat) |

| Primary Electrophile | I2 | N-Iodosuccinimide (NIS) |

| Reagent Cost | Low | Moderate |

| Reaction Temperature | 0 °C to 25 °C | 80 °C |

| Regioselectivity (C3) | Excellent | Excellent |

| Scalability | High (Multi-gram to Kilogram) | Moderate (Gram scale) |

| Isolation Method | Simple aqueous precipitation | Liquid-liquid extraction |

| Functional Group Tolerance | Poor for base-sensitive groups | Good for base-sensitive groups |

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL:1

-

Methyl 6-Iodo-1H-indazole-3-carboxylate Source: Benchchem URL:2

-

4-HETEROARYL SUBSTITUTED BENZOIC ACID COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF (EP 2884981 B) Source: Google Patents / European Patent Office URL:3

-

Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022140169A1) Source: Google Patents URL:4

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-indazole-6-carboxylic Acid

Executive Summary & Strategic Rationale

The indazole core is a privileged pharmacophore ubiquitously found in modern medicinal chemistry, particularly within oncology and immunology programs (e.g., PI3K inhibitors, TRPA1 antagonists, and HIV capsid inhibitors)[1]. Among indazole building blocks, 4-Iodo-1H-indazole-6-carboxylic acid is exceptionally valuable due to its orthogonal functional handles.

The C4-iodine serves as a highly reactive site for C–C bond formation, while the C6-carboxylic acid provides a versatile moiety for downstream amidation or esterification[2]. However, successfully executing a Suzuki-Miyaura coupling on this specific substrate requires precise control over reaction stoichiometry. The presence of both an acidic carboxylic acid proton and a weakly acidic indazole N1-proton (pKa ~14) dramatically alters the basicity requirements of the catalytic cycle[3]. This application note provides a self-validating, field-proven protocol for the efficient C4-arylation of 4-Iodo-1H-indazole-6-carboxylic acid, detailing the mechanistic causality behind catalyst selection, base equivalents, and protection strategies.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and prevent catalyst deactivation, researchers must account for three critical mechanistic variables:

A. The Halogen Effect: Why Iodine?

In palladium-catalyzed cross-couplings, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step. The C–I bond in 4-iodoindazoles undergoes oxidative addition significantly faster than analogous C–Br or C–Cl bonds[4]. This hyper-reactivity allows the reaction to proceed at lower temperatures (80–100 °C), which is crucial for minimizing the thermal protodeboronation of sensitive heteroaryl boronic acids[5].

B. The Base Paradox: Stoichiometric Causality

The most common failure point in coupling 4-Iodo-1H-indazole-6-carboxylic acid is insufficient base. During the catalytic cycle, the base is responsible for forming the reactive trihydroxyboronate intermediate required for transmetalation[4]. However, in this substrate, the base is consumed by two competing side-reactions:

-

Deprotonation of the C6-COOH: Requires 1.0 equivalent of base to form the soluble carboxylate salt.

-

Deprotonation of the N1-H: Requires ~1.0 equivalent of base. If the N1 position remains protonated, it can competitively coordinate with the palladium center, poisoning the catalyst[1].

C. Protection Strategies

While direct coupling of the unprotected indazole is possible with excess base, N1-protection (e.g., using a Tetrahydropyran (THP) group) is highly recommended for complex or sterically hindered boronic acids[1]. THP is stable under the alkaline conditions of the Suzuki coupling (unlike acetyl groups, which readily cleave) and can be cleanly removed during the acidic workup phase[1].

Catalytic cycle highlighting the critical role of excess base in activating the indazole substrate.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from optimized literature protocols for indazole-carboxylic acid scaffolds[1][4].

| Catalyst (5 mol%) | Base (Equivalents) | Solvent System | Temp | N1-Protection | Yield (%) | Causality / Observation |

| Pd(PPh₃)₄ | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 90 °C | None | < 20% | Insufficient base for COOH/NH deprotonation; stalled at oxidative addition. |

| Pd(dppf)Cl₂ | K₂CO₃ (3.5 eq) | 1,4-Dioxane/H₂O | 100 °C | None | 75–85% | Excess base successfully drives transmetalation; optimal for standard use. |

| Pd(dppf)Cl₂ | K₂CO₃ (2.5 eq) | 1,4-Dioxane/H₂O | 80 °C | THP | 88–95% | N1-protection prevents Pd-coordination, allowing lower base equivalents. |

| Pd(OAc)₂ / SPhos | Cs₂CO₃ (3.0 eq) | DMF/H₂O | 110 °C | None | 60–70% | High temp required for bulky ligands; causes partial protodeboronation. |

Experimental Workflow & Protocol

The following methodology details the direct (unprotected) Suzuki coupling. This protocol utilizes a pH-dependent self-validating workup: because the product contains a carboxylic acid, it remains water-soluble at high pH (allowing extraction of organic impurities) and precipitates upon acidification.

Synthetic workflow for Suzuki coupling of 4-Iodo-1H-indazole-6-carboxylic acid.

Step-by-Step Methodology

Reagents Required:

-

4-Iodo-1H-indazole-6-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 288 mg)

-

Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

-

Potassium Carbonate (K₂CO₃) (3.5 equiv, 3.5 mmol, 483 mg)

-

Pd(dppf)Cl₂·DCM complex (0.05 equiv, 5 mol%, 41 mg)

-

1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step 1: Reaction Setup (Air-Free Techniques)

-

To an oven-dried Schlenk flask or heavy-walled microwave vial equipped with a magnetic stir bar, add 4-Iodo-1H-indazole-6-carboxylic acid, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM[4].

-

Seal the vessel with a septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst degradation.

Step 2: Solvent Addition & Coupling 3. Degas the 1,4-Dioxane/H₂O (4:1) mixture by sparging with Argon for 15 minutes. 4. Add the degassed solvent mixture (10 mL) to the reaction vessel via syringe. 5. Heat the reaction mixture in a pre-heated oil bath at 95–100 °C for 8 to 12 hours. 6. Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% AcOH). The starting material should be completely consumed, and the solution will typically turn from dark red/brown to a lighter amber as the Pd catalyst completes its lifecycle.

Step 3: pH-Driven Workup & Purification 7. Cool the reaction mixture to room temperature. Dilute with 15 mL of Deionized Water. At this stage, the product exists as a highly water-soluble potassium carboxylate salt. 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Causality: This step is critical. It removes triphenylphosphine oxide, homocoupled boronic acid byproducts, and residual catalyst ligands, while the desired product remains safely in the aqueous layer. 9. Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0. 10. Self-Validation Check: A precipitate should rapidly form upon acidification. This is the free C4-aryl-1H-indazole-6-carboxylic acid. 11. Collect the precipitate via vacuum filtration, wash with cold water (2 × 10 mL) and a small amount of cold diethyl ether (5 mL) to remove trace lipophilic impurities. 12. Dry the solid under high vacuum at 50 °C for 4 hours to yield the pure coupled product.

References

-

Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances, 2024, 14, 26315-26326 URL: [Link]

-

Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: Catalysts, 2023, 13(4), 644 URL: [Link]

-

Title: Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists Source: Journal of Medicinal Chemistry, 2014, 57(11), 4707–4719 URL: [Link]

-

Title: Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential Source: Journal of Chemistry, 2024, Article ID 6652482 URL: [Link](Note: Sourced via ResearchGate index[2])

-

Title: Strategies for Heteroaromatic Borylation Source: Durham E-Theses, Durham University, 2016 URL: [Link](Note: Sourced via index[5])